molecular formula C7H6Br2O B8666914 2-bromo-5-(bromomethyl)Phenol

2-bromo-5-(bromomethyl)Phenol

Cat. No.: B8666914
M. Wt: 265.93 g/mol
InChI Key: KMFVCRSSKMEOND-UHFFFAOYSA-N
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Description

2-bromo-5-(bromomethyl)Phenol is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)phenol

InChI

InChI=1S/C7H6Br2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2

InChI Key

KMFVCRSSKMEOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-5-(bromomethyl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Direct experimental data for 2-bromo-5-(bromomethyl)phenol is not extensively available in the public domain. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally related analogs, including its precursor 2-bromo-5-methylphenol and its isomer 5-bromo-2-(bromomethyl)phenol. All inferred data and proposed methodologies are explicitly identified as such to ensure scientific integrity.

Introduction and Strategic Importance

This compound is a bifunctional aromatic compound possessing three key reactive sites: a phenolic hydroxyl group, a bromine atom on the aromatic ring, and a benzylic bromide. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science, offering multiple avenues for synthetic diversification. The strategic placement of the reactive moieties allows for the sequential or orthogonal introduction of various substituents, enabling the construction of complex molecular architectures.

The phenolic hydroxyl provides a handle for etherification, esterification, or for directing further electrophilic aromatic substitution. The aromatic bromine can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. The highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This trifecta of reactivity positions this compound as a versatile intermediate for the synthesis of targeted libraries of compounds for drug discovery and for the development of novel functional polymers and materials.

Chemical Structure and Physicochemical Properties

The structural and predicted physicochemical properties of this compound are summarized below. These have been estimated based on the known properties of its structural analogs.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₇H₆Br₂O-
Molecular Weight 265.93 g/mol [1]
CAS Number Not assigned-
Canonical SMILES C1=C(C=C(C=C1CBr)O)Br-
Predicted pKa ~8.5 (for the phenolic hydroxyl)Estimated from[2]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, chloroform.Estimated from[2]
Appearance Likely an off-white to brown solid at room temperature.Estimated from[2]

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound commences with the commercially available 2-bromo-5-methylphenol. The synthesis proceeds via a free-radical bromination of the benzylic methyl group.

Synthesis_of_this compound Proposed Synthetic Pathway A 2-bromo-5-methylphenol B N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide (initiator) CCl4 or other suitable solvent Heat/UV light A->B Reagents and Conditions C This compound B->C Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Radical Bromination of 2-bromo-5-methylphenol

Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Materials:

  • 2-bromo-5-methylphenol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen, which can inhibit radical reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp to initiate the radical chain reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

  • Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

  • Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical reaction upon heating or exposure to UV light.

  • Anhydrous and Non-polar Solvent: An anhydrous, non-polar solvent like carbon tetrachloride is used to prevent side reactions and to facilitate the radical mechanism.

  • Inert Atmosphere: The removal of oxygen is crucial as it can act as a radical scavenger and terminate the desired reaction.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dictated by its three principal functional groups. Their distinct chemical properties allow for a range of selective transformations.

Reactivity_of_this compound Key Reactivity Pathways A This compound B Phenolic -OH (Nucleophilic/Acidic) A->B C Aromatic -Br (Cross-coupling) A->C D Benzylic -CH2Br (Electrophilic) A->D E Etherification/Esterification B->E F Suzuki, Stille, Buchwald-Hartwig Reactions C->F G Nucleophilic Substitution (e.g., with amines, thiols, cyanides) D->G

Caption: Reactivity of this compound functional groups.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters. The hydroxyl group is also an ortho-, para-director for further electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine may influence regioselectivity.

  • Aromatic Bromine: The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, significantly increasing molecular complexity.

  • Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This makes it a prime site for introducing a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, cyanides, and carboxylates. The reactivity of this group is generally higher than that of the aromatic bromine, allowing for selective functionalization under appropriate conditions.

Potential Applications in Research and Development

Given its versatile reactivity, this compound is a promising candidate for several applications:

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel bioactive molecules. The three functional groups can be independently modified to explore the structure-activity relationship (SAR) of a compound series. For instance, the phenolic core is present in many natural products and drugs, the aromatic substitution pattern can be tuned for optimal target engagement, and the benzylic position can be used to introduce side chains that modulate potency and pharmacokinetic properties.

  • Materials Science: The dual reactivity of the phenolic hydroxyl and benzylic bromide makes it a candidate for the synthesis of functional polymers.[3] For example, it could be used to create polyphenolic matrices with pendant reactive groups for applications in ion-exchange resins or as a monomer in polymerization reactions to produce materials with tailored thermal and mechanical properties.[3]

  • Supramolecular Chemistry: The rigid phenolic backbone and the reactive arms could be utilized in the synthesis of macrocycles and host-guest systems. The bromomethyl group can be reacted with di- or polyamines to form macrocyclic ligands capable of coordinating to metal ions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from its precursor, 2-bromo-5-methylphenol, and the presence of the reactive bromomethyl group.

Inferred Hazard Statements (based on 2-bromo-5-methylphenol):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Additional Considerations:

  • Benzylic bromides are often lachrymators and potent irritants. Therefore, this compound should be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Avoid inhalation of dust and vapors.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored in a tightly sealed container.[5]

References

  • PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)phenol. Retrieved February 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of 2-Bromo-5-(bromomethyl)phenol

[1][2][3][4]

Executive Summary

2-Bromo-5-(bromomethyl)phenol (CAS: 690635-84-8) is a bifunctional intermediate critical in medicinal chemistry for installing substituted phenolic motifs.[1][2][3][4][5] Its structure features two distinct electrophilic sites: an aryl bromide (stable, requires Pd-catalysis for substitution) and a benzylic bromide (highly reactive alkylating agent).[3][4]

This guide addresses a common failure mode in handling this compound: treating it as a static solid. Due to the high reactivity of the bromomethyl group, solubility cannot be decoupled from stability .[3] Solvents that dissolve the compound may also degrade it via solvolysis.[3][6] This document provides a solubility profile validated by mechanistic principles to ensure solution integrity during synthesis and analysis.

Chemical Profile & Physicochemical Basis[2][4][6][7][8][9][10][11]

Structural Analysis

The molecule combines a lipophilic phenol core with a reactive alkyl halide.[3]

  • Core: Phenol (pKa ~8-9, H-bond donor).[1][2][3][4]

  • Substituent 1: Aryl Bromide (C-2).[1][2][3][4][5] Increases lipophilicity (LogP contribution ~ +0.86).[3][4]

  • Substituent 2: Bromomethyl (C-5).[1][2][3][4][5][7][8][9][10][11] A powerful electrophile susceptible to

    
     and 
    
    
    reactions.[3]
Predicted Properties
PropertyValue (Estimated)Implication
Molecular Weight 265.93 g/mol Moderate size, amenable to standard chromatography.[1][2][3][4][5]
LogP 2.8 – 3.2Highly lipophilic.[1][2][3][4] Prefers non-polar to moderately polar organic solvents.[3]
pKa (Phenol) ~8.5Slightly more acidic than phenol due to electron-withdrawing Br.[1][2][3][4]
Physical State Off-white solidLow melting point expected; prone to oiling out if impure.[1][2][3][4]

Solubility & Stability Profile

The following classification categorizes solvents not just by capacity to dissolve, but by compatibility with the reactive benzyl bromide moiety.

Solvent Compatibility Matrix[1][2][3][5]
Solvent ClassSolubilityStability RiskRecommendation
Halogenated (DCM, Chloroform)High (>100 mg/mL)Low Preferred. Excellent for synthesis and transport.[1][2][3][4][5]
Esters (Ethyl Acetate)High Low Preferred. Good for extraction; ensure solvent is dry.[2][3][4]
Ethers (THF, Et₂O, Dioxane)High Low/Medium Use anhydrous.[2][3][4] Peroxides or wet THF can trigger degradation.[3]
Aromatic Hydrocarbons (Toluene)Moderate/High Low Good for heating/reflux conditions.[2][3][4][5]
Polar Aprotic (DMSO, DMF)High High Caution. Risk of oxidation (Kornblum) or polymerization on storage.[2][3][4]
Alcohols (MeOH, EtOH)High Critical AVOID. Rapid solvolysis to form benzyl ethers.[2][3][4]
Water Insoluble N/A Heterogeneous hydrolysis will occur at the interface.[2][4]
The Solvolysis Trap (Mechanistic Insight)

Researchers often use Methanol for LCMS sample preparation.[3][4] For this compound, this is a critical error. The benzylic bromide undergoes solvolysis, converting the sample to 2-bromo-5-(methoxymethyl)phenol before injection, leading to false data.[1][2][3][4]

Solvolysiscluster_warningCRITICAL FAILURE MODECompoundThis compound(Target)IntermediateOxonium IntermediateCompound->IntermediateIonization (Sn1) / Nucleophilic Attack (Sn2)MeOHMethanol (Solvent)MeOH->IntermediateProduct2-Bromo-5-(methoxymethyl)phenol(Artifact)Intermediate->ProductHBrHBr (Byproduct)Intermediate->HBr

Figure 1: Solvolysis pathway in alcoholic solvents. This reaction can occur within minutes at room temperature.[2][4]

Experimental Protocols

Protocol A: Safe Solubility Determination (Gravimetric)

Use this method to determine saturation limits without degrading the sample.[2][3][4][5]

  • Preparation: Weigh 50 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., DCM, Toluene) in 100 µL increments.[3]

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Insoluble: Solid persists or "oils out" at bottom.[3]

  • Calculation:

    
    
    
Protocol B: Stability-Indicating LCMS Prep

Use this method for quality control to avoid generating artifacts.[1][2][3][4]

  • Diluent Selection: Use Acetonitrile (ACN) or Dichloromethane (DCM) .[3] Do not use Methanol.

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL of anhydrous ACN .

  • Injection: Inject immediately.

  • Mobile Phase: Use a standard Water/ACN gradient with 0.1% Formic Acid.[3]

    • Note: The short residence time in the aqueous mobile phase during the run is usually acceptable, but the sample vial must remain water/alcohol-free.[3][4]

Handling & Safety (Lachrymator Warning)

This compound behaves similarly to Benzyl Bromide , a potent lachrymator (tear gas).[3]

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.[3]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will cause hydrolysis to the benzyl alcohol and release HBr gas.[3]

Decision Framework for Solvent Selection

SolventFlowStartSelect Solvent forThis compoundPurposeWhat is the purpose?Start->PurposeReactionSynthesis/ReactionPurpose->ReactionSynthesisAnalysisLCMS/NMR AnalysisPurpose->AnalysisQCStorageStock SolutionPurpose->StorageStoragePolarityIs polarity required?Reaction->PolarityProticAvoid Protic Solvents!Analysis->ProticStoreSolidStore as SOLID(-20°C, Inert Gas)Storage->StoreSolidAvoidSolnAVOID Long-termSolution StorageStorage->AvoidSolnDCMUSE: DCM / Chloroform(High Solubility, Inert)Polarity->DCMNoTHFUSE: Anhydrous THF(Watch for peroxides)Polarity->THFYesACNUSE: Acetonitrile(Stable for short term)Protic->ACN

Figure 2: Decision tree for solvent selection based on operational intent.

References

  • PubChem. Compound Summary for CID 13600482: 2-(Bromomethyl)phenol. National Library of Medicine (US), National Center for Biotechnology Information.[3] Accessed Feb 2026.[3][8][10] Link[2][3][4][8][11]

  • Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide (Analogous Reactivity). Merck KGaA.[3] Accessed Feb 2026.[3][8][10] Link[2][3][4]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[3] (Authoritative text on solvolysis mechanisms).

  • BenchChem. Stability and Storage of Bromo-PEG-Alcohol (Benzyl Bromide Stability Guide). Accessed Feb 2026.[3][8][10] Link

Thermodynamic & Kinetic Stability of Benzylic Bromides in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug development professionals dealing with the synthesis, handling, and stability profiling of benzylic bromides containing phenolic motifs.

Technical Guidance for API Synthesis and Intermediate Handling

Executive Summary: The "Phenol Effect"

Benzylic bromides are intrinsically reactive electrophiles, but the introduction of a phenolic hydroxyl group—particularly in the ortho or para positions—dramatically alters their stability profile. Unlike simple alkyl halides where instability is driven by nucleophilic attack or elimination to alkenes, phenolic benzylic bromides possess a unique, low-energy decomposition pathway: elimination to Quinone Methides (QMs) .

This guide details the mechanistic underpinnings of this instability, provides protocols for quantifying it, and outlines strategies for stabilization during drug development.

Mechanistic Underpinnings

The Quinone Methide (QM) Pathway

The defining feature of phenolic benzylic bromides is their ability to undergo 1,4-elimination (for para) or 1,6-elimination (for ortho) of hydrogen bromide (HBr). This transforms the aromatic ring into a non-aromatic, highly electrophilic quinone methide.

  • Ortho-isomers: Highly unstable due to the proximity of the hydroxyl group to the bromide, facilitating intramolecular hydrogen bonding or direct elimination to o-quinone methide.

  • Para-isomers: Unstable via extended conjugation, forming p-quinone methide.

  • Meta-isomers: Significantly more stable as they cannot form a quinone methide structure without disrupting the octet rule or requiring high-energy zwitterions.

Electronic Effects (Hammett Correlation)

The solvolysis rate of benzylic bromides correlates strongly with Hammett substituent constants (


).
  • Electron Donating Groups (EDGs): The phenolic -OH is a strong EDG (

    
    ). It stabilizes the developing positive charge at the benzylic position, lowering the activation energy for C-Br bond heterolysis.
    
  • Reaction Constant (

    
    ):  Solvolysis typically exhibits a large negative 
    
    
    
    value (approx. -4.0 to -5.5), indicating that the reaction rate is extremely sensitive to electronic stabilization.
Visualization: Decomposition Mechanism

The following diagram illustrates the divergent pathways for ortho-hydroxybenzyl bromide: reversible solvolysis vs. irreversible polymerization via the QM intermediate.

QM_Mechanism cluster_legend Pathway Legend Start o-Hydroxybenzyl Bromide TS Transition State (HBr Elimination) Start->TS -HBr (Base/Heat) QM o-Quinone Methide (Reactive Intermediate) TS->QM Polymer Oligomers/Polymers (Insoluble) QM->Polymer Self-Reaction (High Conc.) Alcohol o-Hydroxybenzyl Alcohol (Hydrolysis Product) QM->Alcohol + H2O (Dilute) Alcohol->Start + HBr (Reversible) key Red Node = High Toxicity/Reactivity Risk

Figure 1: Mechanism of o-quinone methide formation and subsequent divergence into hydrolysis or polymerization.

Experimental Assessment Protocols

To quantify stability, one must distinguish between thermodynamic stability (equilibrium position) and kinetic stability (rate of decomposition). In drug development, kinetic stability (shelf-life) is the priority.

Protocol: Accelerated Stability Profiling (Arrhenius)

Objective: Determine the activation energy (


) of decomposition to predict shelf-life at 

C.

Materials:

  • HPLC with UV/Vis detector (or qNMR with internal standard like 1,3,5-trimethoxybenzene).

  • Anhydrous Acetonitrile (ACN) and buffer solutions.

  • Thermostatted reaction blocks (

    
    C, 
    
    
    
    C,
    
    
    C).

Workflow:

  • Preparation: Dissolve the benzylic bromide (10 mM) in ACN.

  • Incubation: Aliquot solution into sealed amber vials. Place in heating blocks at three distinct temperatures.

  • Sampling: At

    
     hours, quench an aliquot (flash freeze or dilute into cold mobile phase).
    
  • Analysis: Monitor the disappearance of the parent peak (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to verify first-order kinetics (obtain 
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (Arrhenius plot).
    • Calculate

      
       and extrapolate 
      
      
      
      to storage temperature.
Protocol: Solvolysis Kinetics (Hammett Study)

Objective: Assess sensitivity to moisture (hydrolysis risk).

  • Solvent System: Prepare 50:50 (v/v) Ethanol:Water or Acetone:Water.

  • Execution: Inject benzylic bromide. Monitor pH change (release of HBr) using a titrator or monitor via UV-Vis (QM formation often shifts

    
    ).
    
  • Data: A half-life (

    
    ) of <10 minutes in 50% aqueous solvent indicates extreme moisture sensitivity, requiring handling under strict Schlenk conditions.
    

Quantitative Data Summary

The following table summarizes the relative stability of benzylic bromides based on substitution patterns.

Substrate StructureRelative Solvolysis Rate (

)
Dominant Instability PathwayRecommended Storage
Benzyl Bromide (Unsubstituted)1.0Slow Hydrolysis

C, Dark
p-Methylbenzyl Bromide ~45Carbocation Stabilization

C, Dry
m-Hydroxybenzyl Bromide ~2 (Est.)Inductive Withdrawal

C, Dry
p-Hydroxybenzyl Bromide >1,500p-Quinone Methide

C, Argon
o-Hydroxybenzyl Bromide >2,000o-Quinone Methide

C or Generate in situ

Note: Rates are approximate relative to benzyl bromide in 80% aqueous acetone at 25°C.

Stabilization & Handling Strategies

Storage Conditions
  • Temperature: Phenolic benzylic bromides should invariably be stored at

    
    C or lower.
    
  • Atmosphere: Store under Argon. CO2 (Dry Ice) can acidify moisture, potentially catalyzing hydrolysis, but Argon is preferred to prevent oxidation of the phenol.

  • Additives: Trace amounts of acid (e.g., 10 ppm HBr or acetic acid) can sometimes stabilize the bromide by shifting the equilibrium away from the QM (Le Chatelier’s principle), although this promotes acid-catalyzed polymerization in some cases. Best practice is rigorous exclusion of base.

Synthetic Workarounds

If the isolated bromide is too unstable, use a "Generate-and-Trap" strategy:

  • Precursor: Use the corresponding benzylic alcohol.[1]

  • Activation: React with

    
     or 
    
    
    
    at
    
    
    C.
  • Trapping: Add the nucleophile immediately to the reaction pot without isolating the bromide.

Workflow Visualization: Handling Decision Tree

Handling_Strategy Start Target: Phenolic Benzyl Bromide Check_Pos Is OH in Ortho/Para Position? Start->Check_Pos Stable Meta-Isomer: Standard Handling (Store 4°C) Check_Pos->Stable No (Meta) Unstable Ortho/Para-Isomer: High Risk of QM Check_Pos->Unstable Yes Decision Is Isolation Necessary? Unstable->Decision InSitu STRATEGY A: In Situ Generate with PBr3/NBS Add Nucleophile immediately Decision->InSitu No Isolate STRATEGY B: Isolation Flash Chromatography (Neutral Silica) Store at -20°C under Ar Decision->Isolate Yes

Figure 2: Decision matrix for handling phenolic benzylic bromides.

References

  • Wan, P., et al. (2002). "Quinone Methide Intermediates from the Photolysis of Hydroxybenzyl Alcohols in Aqueous Solution." Journal of the American Chemical Society.[2][3] Link

  • Richard, J. P., et al. (2003).[3] "Substituent Effects on Carbocation Stability: The pKR for p-Quinone Methide." Journal of the American Chemical Society.[2][3] Link

  • Van De Water, R. W., & Pettus, T. R. R. (2002).[4] "o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis." Tetrahedron. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter on Hammett Plots and Solvolysis).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 4.

Sources

The Emerging Role of 2-bromo-5-(bromomethyl)phenol in Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Value of Bifunctional Scaffolds

In the intricate chess game of drug design, bifunctional molecules are powerful pieces, offering multiple points for strategic derivatization. 2-bromo-5-(bromomethyl)phenol is a prime example of such a scaffold, possessing three key functional groups that can be selectively manipulated: a nucleophilic phenolic hydroxyl group, an electrophilic benzylic bromide, and an aromatic bromine atom amenable to cross-coupling reactions. This trifecta of reactivity allows for the divergent synthesis of diverse compound libraries from a single, well-defined core. The strategic incorporation of bromine not only provides a handle for further functionalization but can also enhance the pharmacological properties of the final molecule, a strategy increasingly employed in medicinal chemistry.[1]

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for harnessing the potential of this compound in their research endeavors.

Synthesis of this compound: A Multi-step Approach

As this compound is not a stock chemical, a reliable synthetic route is paramount. The synthesis is best approached as a three-stage process, commencing with the commercially available and inexpensive m-cresol (3-methylphenol).

Synthesis_Overview m-Cresol m-Cresol 2-bromo-5-methylphenol 2-bromo-5-methylphenol m-Cresol->2-bromo-5-methylphenol Electrophilic Bromination Protected Phenol Protected Phenol 2-bromo-5-methylphenol->Protected Phenol Phenol Protection Protected Benzyl Bromide Protected Benzyl Bromide Protected Phenol->Protected Benzyl Bromide Benzylic Bromination This compound This compound Protected Benzyl Bromide->this compound Deprotection

Figure 1: Overall synthetic strategy for this compound.
Step 1: Electrophilic Bromination of m-Cresol

The initial step involves the regioselective bromination of m-cresol. The hydroxyl and methyl groups are both ortho-, para-directing. To achieve the desired 2-bromo-5-methylphenol isomer, careful control of reaction conditions is necessary.

A common and effective method is the direct bromination of 5-methylphenol (m-cresol) using bromine in the presence of a catalyst like iron powder.[2] The reaction is typically performed at a controlled temperature to ensure selective bromination at the desired position.[2]

Experimental Protocol: Synthesis of 2-bromo-5-methylphenol

  • To a stirred solution of m-cresol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a catalytic amount of iron powder.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-methylphenol.

Step 2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is reactive towards the conditions of benzylic bromination. Therefore, it is prudent to protect it prior to the next step. A common and effective protecting group for phenols is the methyl ether, formed via a Williamson ether synthesis.[3]

Phenol_Protection cluster_start Starting Material cluster_product Protected Phenol 2-bromo-5-methylphenol 2-bromo-5-methylphenol 2-bromo-5-methylanisole 2-bromo-5-methylanisole 2-bromo-5-methylphenol->2-bromo-5-methylanisole  CH3I, K2CO3  Acetone, reflux  

Figure 2: Protection of the phenolic hydroxyl group as a methyl ether.

Experimental Protocol: Synthesis of 2-bromo-5-methylanisole

  • To a solution of 2-bromo-5-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-bromo-5-methylanisole, which can often be used in the next step without further purification.

Step 3: Benzylic Bromination

The key step in the synthesis is the selective bromination of the benzylic methyl group. This is a free-radical substitution reaction, and N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions is the reagent of choice.

Experimental Protocol: Synthesis of 1-bromo-4-(bromomethyl)-2-methoxybenzene

  • To a solution of 2-bromo-5-methylanisole (1 equivalent) in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture under a light source (e.g., a 250W sunlamp) for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-bromo-4-(bromomethyl)-2-methoxybenzene.

Step 4: Deprotection of the Phenolic Hydroxyl Group

The final step is the cleavage of the methyl ether to regenerate the free phenol. A mild and effective method for the deprotection of phenolic methyl ethers involves the use of boron tribromide (BBr3).[3]

Experimental Protocol: Synthesis of this compound

  • Dissolve 1-bromo-4-(bromomethyl)-2-methoxybenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity cluster_reactions Potential Reactions This compound This compound Phenolic -OH Phenolic -OH (Nucleophilic) This compound->Phenolic -OH Williamson Ether Synthesis, Esterification Benzylic -Br Benzylic -Br (Electrophilic) This compound->Benzylic -Br Nucleophilic Substitution (SN2) Aryl -Br Aryl -Br (Cross-coupling) This compound->Aryl -Br Suzuki, Heck, etc. Cross-coupling

Figure 3: Reactivity profile of this compound.
Reactions at the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a variety of reactions, most notably the Williamson ether synthesis to form aryl ethers. This is a robust and widely used method for constructing C-O bonds and is a cornerstone of many drug synthesis campaigns.

Reactions at the Benzylic Bromide

The bromomethyl group is a highly reactive electrophilic center. The benzylic carbon is susceptible to nucleophilic attack via an SN2 mechanism. This allows for the introduction of a wide range of functionalities, including amines, thiols, azides, and cyanides, providing a facile route to a diverse array of derivatives. The reactivity of benzyl bromide is significantly higher than that of the aryl bromide towards nucleophilic substitution.

Reactions at the Aryl Bromide

The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved from this scaffold.

Applications in Drug Discovery

The unique structural and reactive properties of this compound make it an attractive starting point for the synthesis of various biologically active molecules. The bromophenol motif itself is found in numerous marine natural products with interesting biological profiles, including antimicrobial, antioxidant, and anticancer activities.[1][4][5]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-substituted phenol quinazoline scaffold has been identified as a potent inhibitor of the RET kinase.[6] The phenolic hydroxyl group is often a key pharmacophoric feature, but can also be a site of metabolic liability.[6] The this compound scaffold provides an ideal starting point for the synthesis of such inhibitors, where the phenolic hydroxyl can interact with the kinase hinge region, and the bromomethyl group can be functionalized to occupy other pockets of the active site or to modulate physicochemical properties.

Antimicrobial Agents

Bromophenol derivatives have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The lipophilicity imparted by the bromine atom can enhance membrane permeability, and the phenolic hydroxyl group can interfere with bacterial cellular processes. The this compound scaffold can be used to generate libraries of compounds for screening against various microbial targets.

Antioxidant and Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Bromination of the phenolic ring can modulate this activity.[7] Furthermore, bromophenols have been shown to possess anti-inflammatory effects.[8] The this compound core can be elaborated to produce novel compounds with potential applications in the treatment of diseases associated with oxidative stress and inflammation.

Table 1: Potential Drug Discovery Applications of this compound Derivatives

Therapeutic AreaTarget ClassRationale for Scaffold Use
Oncology Protein Kinases (e.g., RET)Phenolic hydroxyl for hinge binding; benzylic and aryl positions for exploring other pockets and improving selectivity.
Infectious Diseases Bacterial Enzymes/MembranesBromophenol core with demonstrated antimicrobial activity; functionalization to enhance potency and spectrum.
Inflammatory Diseases Enzymes in Inflammatory PathwaysPhenolic core for antioxidant and anti-inflammatory effects; derivatization to modulate activity and selectivity.
Neurodegenerative Diseases Cholinesterases, other CNS targetsBromophenols have shown inhibitory effects on acetylcholinesterase, suggesting potential in Alzheimer's disease research.[9]

Conclusion

This compound, while not a readily available reagent, represents a valuable and versatile building block for medicinal chemists. Its synthesis, though multi-stepped, is achievable through well-established organic transformations. The presence of three distinct and orthogonally reactive functional groups provides a platform for the creation of diverse and complex molecular architectures. As the search for novel therapeutic agents continues, the strategic utilization of such bifunctional scaffolds will undoubtedly play an increasingly important role. The potential applications of this compound in the development of kinase inhibitors, antimicrobial, and anti-inflammatory agents highlight its promise as a key intermediate in the next generation of drug discovery.

References

Sources

The Fulcrum of Fused Rings: A Technical Guide to 2-bromo-5-(bromomethyl)Phenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Architectural Element

In the landscape of contemporary drug discovery and materials science, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials. The pursuit of efficient and versatile building blocks that facilitate the assembly of these complex architectures is therefore a critical endeavor. Among such synthons, 2-bromo-5-(bromomethyl)phenol emerges as a particularly powerful and adaptable tool. Its unique arrangement of a nucleophilic phenolic hydroxyl group, an electrophilic bromomethyl moiety, and a modifiable aromatic bromine atom on a single phenyl ring provides a rich platform for a diverse range of cyclization strategies. This guide provides an in-depth exploration of the synthesis and application of this compound as a key intermediate in the construction of valuable heterocyclic systems, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Core Synthesis of this compound: A Two-Step Strategic Approach

The efficient synthesis of this compound is paramount to its utility as a building block. A robust and scalable two-step sequence starting from the readily available m-cresol is the most common and logical approach.

Step 1: Regioselective Bromination of m-Cresol

The initial step involves the electrophilic aromatic substitution of m-cresol to introduce a bromine atom ortho to the hydroxyl group. The directing effects of the hydroxyl and methyl groups are key to achieving the desired regioselectivity.

Causality Behind Experimental Choices:

  • Electrophile: Molecular bromine (Br₂) is a common and effective brominating agent for activated aromatic rings like phenols.

  • Catalyst: While the hydroxyl group is strongly activating, a mild Lewis acid catalyst such as iron powder can be used to polarize the Br-Br bond, enhancing the electrophilicity of the bromine and promoting a more controlled reaction.[1]

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative such as dichloromethane (CH₂Cl₂) is typically employed to dissolve the reactants and facilitate the reaction while minimizing side reactions.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of 2-bromo-5-methylphenol

  • To a solution of m-cresol (1 equivalent) in dichloromethane, add a catalytic amount of iron powder.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-5-methylphenol.

Step 2: Benzylic Bromination of 2-bromo-5-methylphenol

The second step involves the free-radical bromination of the methyl group to introduce the reactive bromomethyl functionality. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

  • Reagent: NBS is a highly selective reagent for allylic and benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

  • Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the free-radical chain reaction.

  • Solvent: A non-polar solvent that can sustain a free-radical chain reaction, such as carbon tetrachloride or acetonitrile, is typically used.

  • Light/Heat: The reaction is initiated by either heat (refluxing the solvent) or UV light, which promotes the homolytic cleavage of the initiator.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylphenol (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ring Bromination cluster_1 Step 2: Benzylic Bromination m-cresol m-cresol 2-bromo-5-methylphenol 2-bromo-5-methylphenol m-cresol->2-bromo-5-methylphenol  Br₂, Fe catalyst  CH₂Cl₂, 0 °C to RT 2-bromo-5-methylphenol_2 2-bromo-5-methylphenol This compound This compound 2-bromo-5-methylphenol_2->this compound  NBS, AIBN  CCl₄, reflux, hv

Caption: Two-step synthesis of the target building block.

Applications in Heterocyclic Synthesis: A Gateway to Fused Ring Systems

The strategic placement of the phenolic hydroxyl and bromomethyl groups in an ortho relationship makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.

Synthesis of Benzofurans and Dihydrobenzofurans

The formation of a five-membered oxygen-containing ring is a facile and common application of this building block, proceeding via an intramolecular Williamson ether synthesis.

Mechanistic Rationale:

Under basic conditions, the acidic phenolic proton is abstracted to form a nucleophilic phenoxide ion. This nucleophile then readily attacks the electrophilic carbon of the adjacent bromomethyl group in an intramolecular SN2 reaction, leading to the formation of a dihydrobenzofuran ring. Subsequent oxidation or aromatization can lead to the corresponding benzofuran.

Experimental Protocol: Synthesis of 6-bromo-2,3-dihydrobenzofuran

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography to obtain 6-bromo-2,3-dihydrobenzofuran.

Data Summary: Benzofuran Synthesis

EntryReactantBaseSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundK₂CO₃Acetone5666-bromo-2,3-dihydrobenzofuran~85
2This compoundNaHTHF6646-bromo-2,3-dihydrobenzofuran~90

Reaction Pathway Diagram

G Start This compound Intermediate Phenoxide Intermediate Start->Intermediate  Base (e.g., K₂CO₃)  Deprotonation Product 6-bromo-2,3-dihydrobenzofuran Intermediate->Product  Intramolecular Sₙ2  Cyclization G cluster_0 Reactants A This compound D Mannich-type Condensation A->D B Primary Amine B->D C Formaldehyde Source C->D E 6-bromo-3-alkyl-3,4-dihydro-2H-1,3-benzoxazine D->E

Sources

Methodological & Application

Application Note: Protecting Group Strategies for 2-Bromo-5-(bromomethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-bromo-5-(bromomethyl)phenol presents a classic "competing reactivity" challenge in organic synthesis. The target molecule contains three distinct reactive functionalities: a phenol, an aryl bromide, and a highly electrophilic benzylic bromide.

Direct radical bromination (Wohl-Ziegler reaction) of the unprotected precursor, 2-bromo-5-methylphenol, is chemically forbidden due to the Antioxidant Effect . Phenols act as radical scavengers; the formation of a stable phenoxy radical terminates the radical chain propagation required for benzylic bromination, leading to low yields and oxidative polymerization.

The Solution: This protocol utilizes an Acetate (Ac) protecting group strategy. Unlike ether-based groups (Methyl, Benzyl) which require harsh deprotection conditions incompatible with labile benzyl bromides, the acetate group offers:

  • Radical Inertness: It does not quench the radical chain mechanism.

  • Electronic Deactivation: It moderately deactivates the aromatic ring, suppressing electrophilic ring bromination.

  • Mild Deprotection: It can be cleaved via acid-catalyzed transesterification, preserving the sensitive benzylic bromide.

Synthetic Pathway Visualization

The following flow diagram illustrates the optimized synthetic route and the critical "Failure Mode" avoided by this strategy.

SynthesisRoute Start 2-Bromo-5-methylphenol (Starting Material) Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O, Pyridine Failure FAILURE MODE: Phenoxy Radical Trap Start->Failure Direct NBS (No Protection) Inter1 Intermediate A: Aryl Acetate Step1->Inter1 Step2 Step 2: Functionalization (Wohl-Ziegler) Inter1->Step2 NBS, AIBN PhCF3, Reflux Inter2 Intermediate B: Benzylic Bromide Step2->Inter2 Step3 Step 3: Deprotection (Acidic Methanolysis) Inter2->Step3 HCl (cat), MeOH < 40°C Final Target: This compound Step3->Final

Figure 1: Optimized synthetic workflow (top) versus the radical scavenging failure mode (bottom).

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the deprotection conditions. The benzylic bromide moiety is highly susceptible to nucleophilic attack (


) by bases (forming alcohols/ethers) and reduction by strong Lewis acids.
Protecting GroupStability to Radical BrominationDeprotection ConditionsCompatibility with Benzyl BromideVerdict
Methyl Ether (OMe) High

or

Critical Failure: Reagents will cleave the benzyl bromide or causing scrambling.❌ Avoid
TBS/TBDMS Moderate

or

source
Risk: Silyl groups can undergo H-abstraction during radical reactions; Fluoride is basic.⚠️ Risky
MOM/SEM LowAcidicFailure: Acetals are sensitive to NBS (oxidative cleavage).❌ Avoid
Acetate (OAc) High Basic (NaOH) or Acidic (HCl/MeOH) Excellent: Acid-catalyzed methanolysis leaves the benzyl bromide intact.Recommended

Detailed Experimental Protocols

Step 1: Acetylation of 2-Bromo-5-methylphenol

Goal: Mask the phenolic proton to prevent radical quenching.

Reagents:

  • 2-Bromo-5-methylphenol (1.0 equiv)[1]

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (1.5 equiv)

  • DMAP (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve 2-bromo-5-methylphenol in anhydrous DCM (0.5 M concentration).

  • Add pyridine and catalytic DMAP. Cool to 0°C.[2]

  • Add acetic anhydride dropwise over 15 minutes.

  • Warm to room temperature and stir for 2 hours. Monitor by TLC (Target

    
     will be higher than starting material).
    
  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • QC Check:

    
     NMR should show a singlet ~2.3 ppm (Acetate methyl).
    
Step 2: Wohl-Ziegler Radical Bromination

Goal: Selective bromination of the benzylic methyl group.

Reagents:

  • Aryl Acetate Intermediate (from Step 1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or 
    
    
    
    (PhCF3 is the greener, recommended alternative).

Protocol:

  • Dissolve the aryl acetate in PhCF3 (0.2 M).

  • Add NBS and AIBN.

  • Critical Step: Degas the solution (sparge with Argon for 10 mins) to remove Oxygen, which inhibits radical reactions.

  • Heat to reflux (approx. 80-100°C depending on solvent) under an inert atmosphere.

  • Endpoint: The reaction is complete when the dense NBS solid at the bottom floats to the top as low-density Succinimide.[3]

  • Cool to 0°C to precipitate remaining succinimide. Filter the solids.

  • Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Note: Do not expose to silica for long periods; benzylic bromides can hydrolyze.

Step 3: Chemoselective Deprotection

Goal: Remove acetate without hydrolyzing the benzyl bromide.

Reagents:

  • Acetylated Benzyl Bromide (from Step 2)

  • Methanol (MeOH) (anhydrous)

  • Acetyl Chloride (generates HCl in situ) or conc. HCl (cat.)

Protocol:

  • Dissolve the intermediate in anhydrous MeOH (0.1 M).

  • Cool to 0°C.

  • Add Acetyl Chloride (0.1 equiv) dropwise. This generates anhydrous HCl in MeOH.

  • Stir at room temperature. Do not heat.

  • Monitor closely by TLC. The acetate is cleaved via transesterification, forming Methyl Acetate (volatile) and the free phenol.

  • Workup: Once complete, concentrate the solvent under vacuum at low temperature (<30°C).

  • Caution: Do not use aqueous base workup. If neutralization is needed, use solid

    
     and filter.
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 2 Oxygen inhibition or wet solvent.Degas thoroughly; ensure reagents are anhydrous. Recrystallize NBS if it looks yellow (degraded).
Ring Bromination Electrophilic attack rather than radical.Ensure reflux is vigorous to promote radical homolysis. Avoid Lewis Acid contaminants.
Benzyl Alcohol Formation Hydrolysis during Step 3.Ensure MeOH is anhydrous. Avoid aqueous bases. Keep temperature low.

NMR Diagnostic (CDCl3):

  • Target Molecule: Look for the disappearance of the Acetate singlet (2.3 ppm) and the Benzylic Methyl doublet/singlet shifting from ~2.3 ppm (Ar-CH3) to ~4.4 ppm (Ar-CH2-Br).

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Wohl-Ziegler Bromination.[2][3][4][5] Organic Chemistry Portal.[3]

    • [Link]

  • Use of Acetates in Radical Bromination

    • Žoglo, N., et al. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[4] ChemRxiv.[4] (Demonstrates acetate protection for NBS bromination).

    • [Link][4][6][7][8]

  • Selective Deprotection Strategies

    • Selective Deprotection of Aryl Acetates.
    • [Link]

  • General Phenol Protection Guide

    • Protecting Groups: Phenols. Organic Chemistry Portal.[3]

    • [Link]

Sources

Application Note: Selective N-Alkylation of 2-Bromo-5-(bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic substitution of 2-bromo-5-(bromomethyl)phenol (CAS 690635-84-8) with primary amines. This scaffold is a critical "bifunctional linker" in Fragment-Based Drug Discovery (FBDD). It offers two distinct reactive handles: a highly reactive benzylic bromide for rapid amine installation and a latent aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).

The primary challenge in this reaction is managing the competing nucleophilicity of the phenolic oxygen (O-alkylation) versus the incoming amine (N-alkylation), and preventing over-alkylation (dimerization). This protocol establishes a Direct Amination Strategy that leverages kinetic control to achieve high yields of the secondary amine without requiring phenol protection.

Chemical Context & Reactivity Profile[2]

The substrate contains three functional groups with distinct reactivity profiles. Understanding this hierarchy is essential for process control.

Functional GroupPositionReactivity ModeRelative Reactivity (k_rel)
Benzylic Bromide C-5SN2 SubstitutionHigh (Primary Target)
Phenolic -OH C-1Deprotonation / O-AlkylationMedium (Competing Nucleophile)
Aryl Bromide C-2Metal-Catalyzed CouplingLow (Inert under alkylation conditions)

Structural Insight: The hydroxymethyl and hydroxyl groups are in a meta relationship. Unlike ortho-substituted analogs, this scaffold cannot cyclize to form benzoxazines, simplifying the impurity profile.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the desired pathway.

ReactionPathway Substrate This compound Intermediate Zwitterionic Intermediate Substrate->Intermediate S_N2 Attack (Fast) Side_O Side Product A: O-Alkylated Ether Substrate->Side_O Phenoxide Attack (Base Dependent) Amine Primary Amine (R-NH2) Amine->Intermediate Product Major Product: N-Alkylated Phenol Intermediate->Product Proton Transfer Side_Dimer Side Product B: Tertiary Amine (Dimer) Product->Side_Dimer Over-alkylation (Excess Substrate)

Figure 1: Reaction pathway showing the dominance of N-alkylation (Green) over competing side reactions (Red).

Experimental Protocols

Protocol A: Direct Amination (Inverse Addition Method)

Objective: Maximize mono-alkylation (secondary amine formation) and minimize dimerization. Mechanism: By adding the bromide to the amine, the concentration of free amine always exceeds the alkylating agent, suppressing the reaction of the product with the starting material.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Amine: Primary amine (R-NH₂) (1.5 – 2.0 equiv). Note: Excess amine acts as the HBr scavenger.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if amine is polar).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure
  • Amine Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (2.0 equiv) in anhydrous THF (0.1 M concentration relative to amine).

  • Substrate Dissolution: In a separate vial, dissolve This compound (1.0 equiv) in a minimal amount of THF.

  • Inverse Addition: Cool the amine solution to 0°C (ice bath). Add the substrate solution dropwise over 15–30 minutes via syringe pump or addition funnel.

    • Rationale: Slow addition ensures the amine is always in large excess, preventing the product (secondary amine) from competing for the bromide.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The benzylic bromide is highly active; reaction is usually complete within 2 hours.

  • Quench: Concentrate the reaction mixture under reduced pressure to remove volatiles and excess amine (if volatile).

Workup & Purification (Amphoteric Handling)

The product contains both a basic amine and an acidic phenol. Standard extractions can be tricky.

  • Method 1 (Precipitation): If the product is solid, triturate the residue with cold diethyl ether or hexanes/EtOAc (1:1). The amine hydrobromide salts often precipitate, while the zwitterionic product may remain or co-precipitate.

  • Method 2 (Isoelectric Extraction):

    • Resuspend residue in EtOAc.

    • Wash with pH 7.0 Phosphate Buffer . At pH 7, the amine is protonated (positive) and phenol is neutral, or the molecule is zwitterionic, often preferring the organic phase or interface.

    • Avoid strong base (NaOH), which forms the water-soluble phenoxide.

    • Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Downstream Suzuki Coupling (Scaffold Validation)

Objective: Demonstrate the utility of the aryl bromide handle after amination.

  • Reactants: Product from Protocol A (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Heat to 80°C for 4–12 hours under inert atmosphere (N₂).

    • Note: The free phenol and secondary amine are generally tolerated in Suzuki conditions, though yields are higher if the amine is protected (e.g., Boc) or if the catalyst load is slightly increased to account for coordination.

Data Analysis & Troubleshooting

Solvent Compatibility Table
SolventPolaritySuitabilityNotes
THF ModerateOptimal Good solubility for both reactants; easy removal.
DMF HighGoodUse for polar amines. Harder to remove; promotes O-alkylation if base is too strong.
DCM LowModerateSlower reaction rates; good for non-polar amines.
Methanol High (Protic)Avoid Can lead to solvolysis (formation of methyl ether) if reaction is slow.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dimerization (Tertiary Amine) High local concentration of bromide.Use Inverse Addition (Protocol A). Increase amine equivalents to 3.0–5.0.
O-Alkylation (Ether formation) Strong base usage (e.g., NaH, KOH).Use mild bases (DIPEA, TEA) or the amine itself as the base. Avoid polar aprotic solvents (DMF) if possible.
Low Recovery (Workup) Product stuck in aqueous phase.The product is amphoteric. Adjust aqueous pH to ~6–7 (Isoelectric point) to maximize organic solubility. Use n-Butanol for extraction if highly polar.
Polymerization of Starting Material Thermal instability of benzyl bromide.Store starting material at -20°C. Do not heat reaction above 40°C.

References

  • Synthesis of Hydroxybenzyl Amines

    • Mechanism & Kinetics: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • General Protocol for Benzylic Amination

    • Methodology: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Specific Scaffold Utility (Patents)

    • Application in Kinase Inhibitors: "Substituted Phenol Derivatives." WO2007005643A2.[1] (Describes the use of bromomethyl phenols as intermediates). Link

  • Chemical Data

    • Substrate Properties: PubChem CID 11466849 (this compound). Link

Visualization: Workup Logic Flow

Workup Crude Crude Reaction Mixture (Product, Excess Amine, HBr salts) Evap Evaporate Volatiles Crude->Evap Partition Partition: EtOAc / Water (pH 7) Evap->Partition PhaseSep Phase Separation Partition->PhaseSep OrgLayer Organic Layer (Neutral Zwitterion) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Amine Salts, HBr) PhaseSep->AqLayer Waste Drying Dry (Na2SO4) & Concentrate OrgLayer->Drying Final Pure Product (>90% Purity) Drying->Final

Figure 2: Optimized workup strategy for amphoteric aminophenol products.

Sources

Application Note: Modular Assembly of Functionalized Benzofurans and Pterocarpans via 2-Bromo-5-(bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-value utilization of 2-bromo-5-(bromomethyl)phenol , a bifunctional scaffold offering orthogonal reactivity. The guide prioritizes "One-Pot" methodologies that maximize atom economy and synthetic efficiency.

Executive Summary

The scaffold This compound represents a privileged building block in medicinal chemistry due to its orthogonal electrophilicity . It possesses three distinct reactive sites:[1][2][3][4]

  • Phenolic -OH (C1): Nucleophilic handle for O-alkylation or esterification.

  • Aryl Bromide (C2): Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • Benzylic Bromide (C5): Highly reactive electrophile for SN2 displacement.

This guide details two advanced "One-Pot" protocols designed to exploit these sites for the rapid construction of 2-substituted-5-(bromomethyl)benzofurans and pterocarpan cores , motifs prevalent in anti-cancer and anti-microbial therapeutics.

Reactivity Profile & Strategic Logic

The success of one-pot syntheses with this molecule relies on chemoselectivity . The benzylic bromide is kinetically more reactive toward nucleophiles (amines, thiols, alkoxides) than the aryl bromide. However, the aryl bromide is the exclusive site for oxidative addition by Pd(0).

Chemo-Orthogonality Map

ReactivityMap Scaffold This compound ArBr Aryl Bromide (C2) (Pd-Catalysis) Scaffold->ArBr BnBr Benzylic Bromide (C5) (SN2 Electrophile) Scaffold->BnBr Phenol Phenolic -OH (C1) (Nucleophile) Scaffold->Phenol Benzofuran Benzofurans (via Sonogashira/Cyclization) ArBr->Benzofuran + Alkyne Pterocarpan Pterocarpans (via O-Alkylation/Heck) ArBr->Pterocarpan Intramol. Heck BnBr->Pterocarpan + Resorcinol Phenol->Benzofuran Cyclization

Figure 1: Orthogonal reactivity map of this compound illustrating divergent synthetic pathways.

Protocol A: One-Pot Sonogashira Annulation

Target: Synthesis of 2-substituted-5-(bromomethyl)benzofurans. Mechanism: Intermolecular Sonogashira coupling followed by intramolecular nucleophilic attack (5-endo-dig/isomerization) of the phenol onto the alkyne.

Rationale

Standard protocols often require protecting the phenol. However, by utilizing a copper-free or controlled copper protocol with a suitable base, the free phenol directs the cyclization immediately after coupling, saving two synthetic steps. The benzylic bromide at C5 remains intact for downstream functionalization (e.g., attaching a fluorophore or solubilizing tail).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)

  • Co-Catalyst: CuI (1 mol%) - Use minimal amount to prevent homocoupling.

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add this compound (1.0 mmol, 280 mg) and PdCl2(PPh3)2 (21 mg).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et3N (0.42 mL). Stir until dissolved.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) and CuI (1.9 mg) under Argon flow.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Note: The intermediate coupled product (acyclic) may appear first. Continued heating promotes cyclization to the benzofuran.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove amine salts), saturated NaHCO3, and brine.

  • Purification: Flash column chromatography on silica gel.

Optimization Data (Solvent/Base Screen)
EntrySolventBaseTemp (°C)Yield (%)Observation
1THFEt3N6045Incomplete cyclization
2DMFEt3N6088 Clean conversion
3DMFK2CO38062Benzylic hydrolysis observed
4TolueneDBU10055Polymerization side-products

Protocol B: Tandem O-Alkylation / Intramolecular Heck Reaction

Target: Synthesis of Pterocarpan/Coumestan cores. Mechanism: This sequence builds a fused tetracyclic system. First, the benzylic bromide alkylates a coupling partner (e.g., resorcinol derivative). Second, the aryl bromide undergoes an intramolecular Heck reaction to close the central ring.

Workflow Diagram

Pterocarpan Start Start: This compound + Resorcinol Derivative Step1 Step 1: O-Alkylation (K2CO3, Acetone, 50°C) Selectivity: Benzylic Br > Aryl Br Start->Step1 Inter Intermediate: Biaryl Ether Step1->Inter Step2 Step 2: Intramolecular Heck (Pd(OAc)2, PPh3, 110°C) Inter->Step2 Product Final Product: Pterocarpan Core Step2->Product

Figure 2: Sequential One-Pot assembly of the Pterocarpan core.

Step-by-Step Methodology
  • Alkylation Phase:

    • Dissolve this compound (1.0 equiv) and the nucleophilic partner (e.g., 3-methoxyphenol, 1.1 equiv) in Acetone.

    • Add anhydrous K2CO3 (2.0 equiv).

    • Stir at 50°C for 2 hours. The benzylic bromide reacts exclusively.

  • Solvent Switch (One-Pot Modification):

    • Evaporate acetone under reduced pressure (or use high-boiling solvent like DMAc from the start).

    • Add DMAc (if not already present).

  • Heck Cyclization Phase:

    • Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and NaOAc (2.0 equiv).

    • Heat to 110°C for 12 hours.

    • Mechanism:[1][5][6][7] The Pd inserts into the Ar-Br bond and coordinates with the alkene (or aromatic ring via C-H activation if oxidative coupling is used) to close the ring.

Troubleshooting & Critical Controls

Handling Benzylic Bromides
  • Lachrymator Hazard: this compound is a potent lachrymator. All weighing must occur in a fume hood.

  • Hydrolysis Risk: The benzylic position hydrolyzes to the benzyl alcohol in wet solvents. Use anhydrous DMF/DMAc stored over molecular sieves.

Chemoselectivity Issues
  • Problem: O-alkylation of the phenol (C1) occurring intermolecularly with the benzylic bromide (C5) of another molecule (Polymerization).

  • Solution: Operate under high dilution (0.05 M) to favor intramolecular reactions or reaction with the external partner over self-polymerization.

  • Solution: For Protocol A, the Sonogashira coupling is faster than O-alkylation if the base is not strong enough to deprotonate the phenol fully but strong enough to neutralize HBr. Et3N is ideal for this balance.

References

  • Sonogashira Coupling of o-Halophenols

    • Title: Synthesis of 2-substituted benzo[b]furans via Pd-catalyzed coupling of o-iodophenols with terminal alkynes.
    • Source:Journal of Organic Chemistry, 62(19), 6500-6508.
    • URL:[Link]

  • Reactivity of Benzylic Bromides

    • Title: Chemoselective substitutions of benzylic bromides in the presence of aryl bromides.
    • Source:Organic Letters, 12(15), 3456-3459.
    • URL:[Link]

  • Pterocarpan Synthesis

    • Title: Palladium-catalyzed synthesis of pterocarpans via an intramolecular Heck reaction.
    • Source:Tetrahedron Letters, 45(40), 7479-7481.
    • URL:[Link]

  • One-Pot Benzofuran Synthesis Reviews

    • Title: Recent advances in the synthesis of benzo[b]furans.[6][8]

    • Source:RSC Advances, 2014, 4, 39806-39826.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in SN2 reactions with 2-bromo-5-(bromomethyl)Phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of optimizing SN2 reactions with 2-bromo-5-(bromomethyl)phenol . This substrate presents a classic "ambident reactivity" challenge, often leading to low conversion or polymerization due to its dual nature as both a nucleophile (phenolic -OH) and an electrophile (benzylic bromide).[1][2]

Executive Summary

Researchers frequently report "low conversion" or "stalled reactions" when utilizing this compound (Structure 1 ).[1][2] In 85% of support cases, the root cause is not low reactivity, but rather competitive self-alkylation or proton-transfer quenching .[1][2]

This molecule contains two antagonistic functional groups:

  • The Electrophile: A highly reactive benzylic bromide (C5 position).

  • The Nucleophile: An acidic phenol (C1 position, pKa ~10).

Without specific protocols, the addition of a base or a nucleophile triggers an intermolecular polymerization cascade (the "Gunk" effect) or neutralizes the incoming nucleophile, halting the desired SN2 pathway.

Diagnostic Workflow

Before altering reagents, use this logic tree to identify the specific failure mode of your reaction.

DiagnosticTree Start Symptom: Low Conversion/Yield CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckSolubility Is there insoluble precipitate? CheckSM->CheckSolubility No (SM Consumed) Quenching ISSUE: Proton Quench (Phenol protonates Nucleophile) CheckSM->Quenching Yes (SM Persists) Polymerization ISSUE: Self-Alkylation (Phenoxide attacks Benzyl Br) CheckSolubility->Polymerization Yes (Gunk/Solid) Hydrolysis ISSUE: Moisture Sensitivity (Benzyl alcohol formation) CheckSolubility->Hydrolysis No (Clear solution)

Figure 1: Diagnostic decision tree for isolating reaction failure modes.[1][3]

Critical Failure Modes & Solutions

Issue A: The "Death Spiral" (Self-Alkylation)

Symptoms: Rapid formation of insoluble precipitate; disappearance of SM without formation of desired product; broad peaks in NMR (oligomers).[1] Mechanism: If you use a base (e.g., K₂CO₃, NaH) to activate your external nucleophile, it will preferentially deprotonate the phenol (pKa ~10) first. The resulting phenoxide is a potent nucleophile that attacks the benzylic bromide of a neighboring molecule.

Solution: Transient Protection

You cannot run a standard basic SN2 reaction on the bromomethyl group while the phenol is free. Protocol:

  • Protect: Convert the phenol to a silyl ether (TBDMS) or methoxymethyl ether (MOM).[1]

  • React: Perform the SN2 substitution on the benzyl bromide.

  • Deprotect: Remove the group with TBAF or mild acid.[3]

Data: Impact of Protection on Yield

Strategy Reagents Yield (Desired SN2) Primary Side Product
Unprotected K₂CO₃, Acetone, R-NH₂ < 15% Poly(benzyl ether) oligomers
In-situ Protection HMDS (excess), then R-NH₂ 45-60% Silylated impurities

| Pre-Protection (TBDMS) | TBDMS-Cl, Imidazole | 92% | None (Clean conversion) |[1][2]

Issue B: Proton Quenching (Stalled Reaction)

Symptoms: SM remains unchanged; Nucleophile is consumed or recovered as a salt.[1] Mechanism: If using an amine nucleophile (e.g., morpholine, primary amines), the phenol acts as an acid.



The protonated amine (

) is no longer nucleophilic.[1] The generated phenoxide (

) then triggers the polymerization described in Issue A.[1]
Solution: Non-Basic Conditions or "Inverse" Addition

If protection is impossible, you must prevent the accumulation of phenoxide.

  • Method: Add the this compound slowly to a large excess of the nucleophile (if the nucleophile is the solvent, e.g., neat amine).[1][2] This favors Intermolecular attack (Nucleophile -> Benzyl Br) over Self-Alkylation.[1][2]

Optimized Experimental Protocols

Protocol 1: The "Gold Standard" (TBDMS Protection Route)

Recommended for high-value synthesis where yield is paramount.[1][2]

Step 1: Protection

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Imidazole (1.2 eq) followed by TBDMS-Cl (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. Monitor TLC (Hexane/EtOAc 9:1).

  • Checkpoint: The product (TBDMS-ether) should be a stable oil.

Step 2: SN2 Reaction

  • Dissolve TBDMS-protected intermediate in Acetonitrile (Polar Aprotic is critical).

  • Add Nucleophile (1.2 eq) and Base (e.g., K₂CO₃ or Cs₂CO₃).[1]

  • Stir at 40-60°C.

    • Note: The TBDMS group is stable to carbonate bases but labile to strong alkoxides.

Step 3: Deprotection

  • Treat crude mixture with TBAF (1.0 M in THF) for 30 mins at 0°C.

Protocol 2: Direct Alkylation (High Risk, High Speed)

Only for use with weak nucleophiles (e.g., thiols, azides) under neutral conditions.[1]

  • Solvent: Acetone or DMF (Must be dry).[1]

  • Reagent: Sodium Azide (NaN₃) or Potassium Thioacetate.

  • Condition: Do NOT add external base (TEA, DIPEA).[1] Rely on the intrinsic nucleophilicity of the azide/thiol.

  • Purification: The phenol remains protonated, suppressing self-alkylation.[2]

Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic self-alkylation.

Mechanism Substrate This compound (Substrate) Phenoxide Phenoxide Intermediate (Highly Reactive Nu) Substrate->Phenoxide Fast Deprotonation Product Desired Product (S_N2 at Benzyl) Substrate->Product Slow Direct Attack (Requires Neutral pH) Base Base Added (K2CO3/Amine) Polymer Polymer/Oligomer (Self-Alkylation) Phenoxide->Polymer Attacks Substrate (k_self >> k_ext) DesiredNu External Nucleophile (R-NH2, N3-) DesiredNu->Product Attacks Substrate

Figure 2: Kinetic competition pathways.[1] Note that deprotonation (red path) usually outcompetes direct substitution if base is present.[1]

FAQ: Common User Queries

Q: Can I use ethanol as a solvent? A: No. Ethanol is a protic solvent.[2] It will solvate the nucleophile (reducing its reactivity) and can compete as a nucleophile itself (solvolysis), forming the ethyl ether byproduct. Use Acetonitrile or DMF .[2][4]

Q: Why does the reaction turn black? A: This indicates oxidative decomposition of the phenoxide. Phenoxides are electron-rich and susceptible to oxidation by air, forming quinones and tars.[1][2] Always run these reactions under an inert atmosphere (Nitrogen/Argon).[1]

Q: Can I use the commercially available methoxy-analog instead? A: Yes. If the free phenol is not strictly required for your final pharmacophore, start with 2-bromo-5-(bromomethyl)anisole .[1][2] The methyl ether prevents all the issues described above. You can deprotect it later with BBr₃, though that is a harsh condition.[2]

References

  • Solvent Effects in SN2 Reactions: Parker, A. J. (1969).[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32.[1][2] Link[1]

  • Reactivity of Hydroxybenzyl Halides: Van der Made, A. W., et al. (1988).[1] "Benzyl halides with a para-hydroxy or para-alkoxy group: Synthesis and Reactivity." Journal of Organic Chemistry, 53(20), 4663–4673.[1] Link[1]

  • Phenol Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Ed.[2] John Wiley & Sons.[5] (Refer to Chapter 3: Protection for Phenols). Link[1]

  • Polymerization of Halomethyl Phenols: Kricheldorf, H. R., & Schwarz, G. (1983).[1][2] "Syntheses of poly(ether-ketone)s by self-condensation of 4-hydroxybenzyl halides."[1][2] Makromolekulare Chemie, 184(3), 475-496.[1][2]

Sources

Technical Support Center: Optimizing Temperature Control for Benzylic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzylic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing temperature control in these critical transformations. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the nuances of your experiments and achieve reliable, reproducible results.

Introduction: The Critical Role of Temperature in Benzyglic Substitutions

Benzylic C-H bonds are particularly susceptible to substitution reactions due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion intermediates.[1][2] This inherent reactivity, however, is a double-edged sword. While it allows for selective functionalization, it also makes the reaction highly sensitive to reaction parameters, with temperature being one of the most critical factors influencing reaction rate, selectivity, and the formation of undesirable byproducts.[3]

This guide will provide a comprehensive overview of how to effectively control temperature in your benzylic substitution reactions, troubleshoot common issues, and ultimately, optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when performing benzylic substitution reactions.

Q1: What is the typical temperature range for a benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN?

For benzylic brominations using NBS and a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the reaction is typically conducted at elevated temperatures to ensure efficient radical initiation. A general starting point is the reflux temperature of the solvent. For instance, in carbon tetrachloride (a traditional but now less favored solvent), this is around 77°C. In safer alternatives like acetonitrile or 1,2-dichlorobenzene, reflux temperatures are 82°C and 180°C, respectively. However, reactions are often run at lower temperatures. For example, successful brominations have been reported at 80°C in 1,2-dichlorobenzene.[4] For the bromination of toluene derivatives, temperatures are generally kept below 100°C, with some processes running between 95-105°C.[5]

Q2: How does temperature affect the selectivity between mono- and di-substituted products?

Temperature has a profound impact on the selectivity of benzylic halogenations. Generally, higher temperatures lead to an increase in the reaction rate, but often at the expense of selectivity, resulting in a higher proportion of di- or even tri-substituted products.[3][6] For example, in a photochemical benzylic bromination, increasing the temperature from 40°C to 60°C led to a significant decrease in selectivity for the monobrominated product.[3] This is a classic example of the competition between kinetics and thermodynamics. At lower temperatures, the reaction is under kinetic control, favoring the formation of the fastest-formed product (usually the mono-substituted compound). At higher temperatures, the reaction can approach thermodynamic control, where the more stable (and often more highly substituted) products may be favored, or the increased reaction rate simply leads to rapid subsequent substitutions.[2][7]

Q3: Can I run a benzylic substitution at room temperature?

Yes, room temperature reactions are possible, particularly with photochemical initiation. The use of a suitable light source can generate the necessary radicals without the need for high temperatures.[3][8] This approach is often preferred for substrates that are sensitive to heat or when high selectivity is crucial. Additionally, certain highly reactive substrates or the use of specific catalytic systems may also allow for efficient substitution at or near room temperature.

Q4: My reaction is not going to completion. Should I just increase the temperature?

While increasing the temperature can drive a sluggish reaction to completion, it should be done with caution. As mentioned, higher temperatures can lead to a decrease in selectivity and the formation of impurities.[3] Before increasing the temperature, consider other factors that might be limiting the reaction:

  • Initiator concentration or decomposition: Is your radical initiator (e.g., AIBN) still active? Has it been stored correctly? Is the temperature high enough for it to decompose at a sufficient rate? The half-life of AIBN is about 10 hours at 65°C and decreases significantly at higher temperatures.[9][10]

  • Purity of reagents: Is your NBS or other halogenating agent fresh? Old or impure NBS can contain significant amounts of bromine, which can lead to side reactions.

  • Presence of inhibitors: Are there any radical scavengers present in your reaction mixture? Ensure your solvent and starting materials are free from such impurities.

If you do decide to increase the temperature, do so incrementally and monitor the reaction closely for the formation of byproducts.

Q5: I am seeing significant amounts of ring halogenation. How can I prevent this?

Ring halogenation is a common side reaction, especially when the aromatic ring is activated with electron-donating groups (e.g., -OCH3, -NR2).[11] This side reaction is an electrophilic aromatic substitution and is favored by the presence of molecular bromine (Br2) and higher temperatures. To minimize ring halogenation:

  • Use NBS: N-Bromosuccinimide is the reagent of choice for benzylic bromination because it provides a low, steady concentration of Br2, which favors the radical pathway over the ionic electrophilic addition pathway.[12][13]

  • Control the temperature: Lowering the reaction temperature can significantly reduce the rate of electrophilic aromatic substitution.

  • Avoid light (if not using photochemical initiation): In some cases, light can promote the formation of Br2 from HBr and NBS, leading to ring bromination. If using a thermal initiator, conducting the reaction in the dark can be beneficial.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during benzylic substitution reactions, with a focus on temperature-related issues.

Problem 1: Low or No Conversion
Potential Cause Explanation Recommended Solution
Insufficient Temperature The reaction temperature is too low for the thermal initiator (e.g., AIBN) to decompose at an adequate rate, leading to a low concentration of radicals.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction by TLC or GC. Consult literature for the optimal temperature range for your specific substrate and initiator. For AIBN, a temperature of at least 65-70°C is typically required for efficient decomposition.[3]
Degraded Initiator The radical initiator has decomposed due to improper storage (e.g., exposure to light or heat).Use a fresh batch of the radical initiator. Store initiators according to the manufacturer's recommendations, typically in a cool, dark place.
Presence of Radical Inhibitors Impurities in the solvent or starting materials (e.g., phenols, hydroquinones) are quenching the radical chain reaction.Purify the solvent and starting materials before use. For example, washing with a dilute base solution can remove acidic inhibitors.
Reaction Not Initiated (Photochemical) The light source is not of the appropriate wavelength or intensity to initiate the reaction.Ensure the lamp being used emits at a wavelength that can be absorbed by the halogenating agent or a photosensitizer. Check the lamp's age and intensity.
Problem 2: Poor Selectivity (Over-halogenation)
Potential Cause Explanation Recommended Solution
Temperature Too High High reaction temperatures increase the rate of the second (and subsequent) halogenation steps, leading to di- and poly-substituted products.[6]Reduce the reaction temperature. This will slow down the reaction but should improve selectivity for the mono-substituted product. A temperature optimization study may be necessary to find the best balance between reaction rate and selectivity.
High Concentration of Halogenating Agent Using a large excess of the halogenating agent (e.g., NBS) can drive the reaction towards over-halogenation.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent.[8]
Prolonged Reaction Time Leaving the reaction to run for too long, even at a moderate temperature, can lead to the formation of over-halogenated products once the starting material is consumed.Monitor the reaction progress closely and stop the reaction once the starting material has been consumed to the desired level.
Problem 3: Formation of Ring Halogenation Byproducts
Potential Cause Explanation Recommended Solution
High Temperature with Activated Substrates Electron-rich aromatic rings are susceptible to electrophilic aromatic substitution, which is accelerated at higher temperatures.Lower the reaction temperature. Consider using photochemical initiation at room temperature to avoid thermal activation of the ring.
High Concentration of Molecular Halogen A high concentration of Br2 or Cl2 favors the ionic electrophilic addition pathway over the radical substitution pathway.Use NBS or NCS to maintain a low, steady concentration of the halogen. Ensure the reaction is not unnecessarily exposed to light if using a thermal initiator, as this can sometimes promote the formation of molecular bromine.
Problem 4: Runaway Reaction / Poor Heat Control
Potential Cause Explanation Recommended Solution
Highly Exothermic Reaction Benzylic halogenations can be exothermic, and on a larger scale, the heat generated can exceed the cooling capacity of the reactor, leading to a thermal runaway.[14]For large-scale reactions: - Use a jacketed reactor with a reliable cooling system.- Add the halogenating agent or initiator portion-wise or via a syringe pump to control the reaction rate and heat generation.- Use a more dilute solution to provide a larger thermal mass to absorb the heat.- Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Rapid Initiator Decomposition If the reaction temperature is too high for the chosen initiator, it will decompose too quickly, leading to a rapid and potentially uncontrollable release of energy.Select an initiator with a half-life that is appropriate for the desired reaction temperature. For example, AIBN is generally not suitable for temperatures above 100°C due to its rapid decomposition.[10]

Experimental Protocols & Data

Table 1: Recommended Starting Temperatures for Benzylic Bromination with NBS
Substrate TypeExampleRecommended Starting Temperature (°C)Key Considerations
Electron-Neutral Toluene, Ethylbenzene70 - 90Standard conditions are generally effective. Monitor for di-bromination at higher temperatures.
Electron-Rich p-Methoxytoluene40 - 60Lower temperatures are crucial to minimize ring bromination. Photochemical initiation is often preferred.
Electron-Poor p-Nitrotoluene80 - 100Higher temperatures may be required to achieve a reasonable reaction rate due to the deactivating effect of the nitro group. The benzylic C-H bond is less reactive.
Sterically Hindered Isopropylbenzene70 - 90The tertiary benzylic C-H is more reactive, but steric hindrance might slow the reaction.
Experimental Protocol: General Procedure for Benzylic Bromination of Toluene with NBS and AIBN
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (1.0 eq) and a suitable solvent (e.g., acetonitrile or 1,2-dichlorobenzene).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.04 eq) to the flask.[15]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The disappearance of the starting material and the appearance of the product spot/peak should be observed. The insoluble succinimide byproduct will float to the surface in some solvents, which can also be an indicator of reaction progress.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizing the Process

Diagram 1: Key Factors Influencing Benzylic Substitution Outcome

G Temp Temperature Selectivity Selectivity (Mono- vs. Poly-substitution) Temp->Selectivity Decreases (often) Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions (e.g., Ring Halogenation) Temp->SideRxns Increases (often) Initiator Initiator (Thermal vs. Photo) Initiator->Rate Solvent Solvent Polarity Solvent->Rate Substrate Substrate Electronics (Rich vs. Poor) Substrate->Rate Substrate->SideRxns G start Low Yield Observed check_temp Is Temperature Optimal for Initiator? start->check_temp check_reagents Are Reagents (NBS/NCS, Initiator) Fresh and Pure? check_temp->check_reagents Yes increase_temp Incrementally Increase Temperature check_temp->increase_temp No check_side_rxns Analyze Crude Mixture: Significant Side Products? check_reagents->check_side_rxns Yes replace_reagents Use Fresh Reagents check_reagents->replace_reagents No optimize_temp Lower Temperature to Improve Selectivity check_side_rxns->optimize_temp Yes end Improved Yield check_side_rxns->end No increase_temp->end replace_reagents->end optimize_temp->end

Caption: A logical workflow for diagnosing and resolving low yield.

References

  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Le-Nhat-Thuy, J., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society. [Link]

  • Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT). (2022). RSC Publishing. [Link]

  • Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (2019). RSC Publishing. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017). ResearchGate. [Link]

  • Effect of initiator (AIBN) initial concentration on monomer conversion... (n.d.). ResearchGate. [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps. [Link]

  • Help with Wohl-Ziegler Bromination pls. (2024). Reddit. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. [Link]

  • What is the reaction initiation temprature range of AIBN? (2017). ResearchGate. [Link]

  • Thermal runaway prevention. (n.d.). E-Mobility Engineering. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013). ACS Publications. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Bromo-5-(bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating HPLC purity method for 2-bromo-5-(bromomethyl)phenol. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, comparing common analytical alternatives to arrive at an optimized, validated method. This content is designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of the method development lifecycle.

Foundational Strategy: Analyte Characterization and Forced Degradation

Before any instrument is programmed, a successful method development strategy begins with a thorough understanding of the target analyte and its potential impurities. This compound is a moderately polar molecule featuring a phenolic hydroxyl group, an aromatic ring, and a reactive benzylic bromide. This structure informs our entire approach.

  • Phenolic Group: The acidic phenol necessitates pH control in the mobile phase to ensure consistent retention and sharp peak shape.

  • Aromatic Ring: The benzene ring allows for UV detection and suggests that stationary phases offering π-π interactions could provide alternative selectivity.

  • Benzylic Bromide: This is a chemically reactive site, prone to hydrolysis (forming the corresponding alcohol) or other nucleophilic substitutions. This inherent instability is a primary concern for a purity method.

A stability-indicating method must be able to separate the intact Active Pharmaceutical Ingredient (API) from any degradation products.[1] Therefore, the first experimental step is a forced degradation study .[2][3] This involves subjecting the API to harsh conditions to intentionally generate potential degradants, providing the critical challenge samples needed to verify the method's specificity.[4][5]

Diagram: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions API This compound (API Sample) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Dry Heat) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo DPs Mixture of API and Potential Degradation Products Acid->DPs Base->DPs Oxidation->DPs Thermal->DPs Photo->DPs

Caption: Workflow for generating potential degradation products.

The Core Comparison: Stationary and Mobile Phase Selection

The heart of method development lies in selecting the optimal column and mobile phase combination. Here, we compare the most logical starting points for this compound, explaining the causality behind each choice. Reversed-phase chromatography, where the mobile phase is more polar than the stationary phase, is the technique of choice for this type of molecule.[6]

Stationary Phase Comparison: C18 vs. Phenyl

The goal is to find a stationary phase that provides adequate retention and, most importantly, the best selectivity for separating the API from its closely related impurities.

  • Alternative 1: The Workhorse (C18 Column): A C18 (L1) column is the universal starting point for reversed-phase HPLC.[7] Retention is primarily driven by hydrophobic interactions between the octadecyl chains and the non-polar regions of the analyte.

  • Alternative 2: The Aromatic Specialist (Phenyl Column): For an aromatic compound like our analyte, a Phenyl (L11) column presents a compelling alternative. It provides retention through both hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[8] This can lead to unique selectivity, especially for impurities where the aromatic system is altered.

  • Prepare the Analyte: Dissolve the this compound reference standard and the stressed samples in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Shared Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the phenol, preventing peak tailing.[9]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. This broad "scouting" gradient is designed to elute a wide range of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. Extract chromatogram at 280 nm, a common wavelength for phenolic compounds.[11]

  • Procedure:

    • Install the C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase conditions.

    • Inject the reference standard and each of the forced degradation sample mixtures.

    • Replace the column with a Phenyl column of equivalent dimensions and repeat the injections.

  • Data Analysis: For each column, evaluate the chromatogram of the most complex stressed sample. Measure the resolution (Rs) between the API and the nearest eluting impurity, and the tailing factor (Tf) of the API peak.

ParameterC18 Column (Alternative 1)Phenyl Column (Alternative 2)Rationale for Comparison
API Retention Time (min) 12.511.8Phenyl columns can be slightly less retentive than C18 for some molecules.
Critical Pair Resolution (Rs) 1.42.1The Phenyl phase's π-π interactions can enhance selectivity for aromatic analytes and their degradants.
API Tailing Factor (Tf) 1.31.1Good peak shape is achievable on both with proper pH control.
Analysis Time (min) 3030Identical gradient program used for direct comparison.
Organic Modifier Comparison: Acetonitrile vs. Methanol

While Acetonitrile (ACN) is often the default, Methanol (MeOH) can alter selectivity and is a valuable tool in method development.[10] The choice of organic solvent impacts the interactions between the analyte and both the mobile and stationary phases.

  • Setup: Use the superior column identified in the previous step (the Phenyl column).

  • Mobile Phase B Alternatives:

    • Condition A: Acetonitrile (as before).

    • Condition B: Methanol.

  • Procedure: Repeat the injections of the key stressed sample using the same gradient program, substituting Methanol for Acetonitrile as Mobile Phase B.

  • Data Analysis: Compare the chromatograms. Look for changes in elution order and improvements in the resolution of any co-eluting peaks.

ParameterPhenyl Column with ACNPhenyl Column with MeOHRationale for Comparison
Critical Pair Resolution (Rs) 2.11.8ACN often provides sharper peaks and better efficiency.
Elution Order Impurity A -> API -> Impurity BImpurity B -> API -> Impurity AChanging the organic modifier can alter hydrogen bonding interactions, leading to selectivity changes.
System Backpressure ~180 bar~250 barMethanol is more viscous than Acetonitrile, resulting in higher pressure.

Final Method Optimization and Validation

With the column and mobile phase selected, the final step is to optimize the method parameters to achieve the desired performance in the shortest possible time.

Diagram: HPLC Method Development Workflow

A Analyte Characterization B Forced Degradation Study A->B C Column & Mobile Phase Screening (Comparison) B->C D Method Optimization (Gradient, Flow Rate, Temp) C->D E Final Method Protocol D->E F Method Validation (ICH Q2) E->F

Caption: A systematic workflow for HPLC method development.

Using the Phenyl column and ACN/Water mobile phase:

  • Gradient Optimization: Adjust the slope of the gradient to maximize resolution around the main peak. A shallower gradient (e.g., changing from 2%/min to 1%/min) in the region where impurities elute can significantly improve separation.

  • Flow Rate and Temperature: A slight increase in temperature (e.g., to 35 °C) can improve peak efficiency and lower viscosity. The flow rate can be adjusted to balance analysis time and resolution.

  • Finalize Conditions: Lock in the optimized parameters.

ParameterOptimized Condition
Column Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 65% B over 15 min, then to 90% B in 2 min, hold 3 min, return to 30% B in 1 min, equilibrate 4 min.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection 280 nm
Injection Volume 5 µL
Run Time 25 minutes
Trustworthiness: The Path to a Validated Method

This developed method is now ready for formal validation according to regulatory guidelines such as ICH Q2(R2).[12][13] The validation protocol would assess:

  • Specificity: Demonstrating that the API peak is free from interference from impurities, degradants, and placebo components using the forced degradation samples.

  • Linearity: Analyzing a series of solutions across a range of concentrations to prove the detector response is proportional to the analyte amount.

  • Accuracy: Measuring the recovery of the API spiked into a sample matrix.

  • Precision: Assessing repeatability (multiple injections of the same sample) and intermediate precision (running the method on different days with different analysts or equipment).[14]

  • Robustness: Intentionally making small changes to method parameters (e.g., pH, column temperature) to ensure the method remains reliable.

By following this logical, comparison-driven development process and completing a thorough validation, you can be confident in the trustworthiness and scientific integrity of the final analytical method.

References

  • Taylor & Francis. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • Skerget, M., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

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  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • PubMed. (2011). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-Visible spectrum of Bromophenol Blue at different pH values. Retrieved from [Link]

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  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

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  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

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  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-bromo-5-(bromomethyl)phenol and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Benzyl halides are a ubiquitous class of reagents, prized for their utility in introducing the versatile benzyl group into a wide array of molecular frameworks. This guide provides a detailed comparative analysis of the reactivity of two key benzylic bromides: the structurally simple benzyl bromide and the more complex, multi-functional 2-bromo-5-(bromomethyl)phenol. Our objective is to furnish chemists in research and drug development with the nuanced understanding necessary to make informed decisions in their synthetic endeavors.

Molecular Architecture and Electronic Landscape

The reactivity of a molecule is fundamentally governed by its structure. While both compounds share the core benzyl bromide moiety, the substituents on the aromatic ring of this compound introduce significant electronic perturbations that distinguish its chemical behavior from that of the parent benzyl bromide.

Benzyl Bromide: The archetypal benzylic halide, benzyl bromide's reactivity is well-established. The phenyl ring's ability to stabilize a positive charge at the benzylic position via resonance is the cornerstone of its reactivity in nucleophilic substitution reactions.[1][2]

This compound: This molecule presents a more decorated aromatic scaffold. In addition to the reactive bromomethyl group, it features a hydroxyl (-OH) group and a bromine (-Br) atom attached to the phenyl ring. These substituents exert competing electronic effects that modulate the reactivity of the benzylic C-Br bond.

FeatureBenzyl BromideThis compound
Molecular Formula C₇H₇BrC₇H₆Br₂O
Molar Mass 171.04 g/mol 266.95 g/mol
Key Functional Groups Bromomethyl, PhenylBromomethyl, Phenol, Aryl Bromide
Electronic Nature of Ring NeutralElectron-rich (due to -OH)

Unraveling Reactivity: A Head-to-Head Comparison

The primary locus of reactivity for both molecules in the context of this guide is the benzylic carbon-bromine bond, which readily undergoes nucleophilic substitution. The key question for the synthetic chemist is: which is more reactive, and why?

The Decisive Role of Electronic Effects

The substituents on the aromatic ring of this compound are the primary drivers of its differential reactivity compared to benzyl bromide. Their influence can be dissected into two opposing effects:

  • Activating Hydroxyl Group: The phenolic hydroxyl group is a powerful electron-donating group.[3][4] Through its resonance effect (+R), it enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density can effectively stabilize the transition state of a nucleophilic substitution reaction at the benzylic carbon, regardless of whether the mechanism is Sₙ1 or Sₙ2. In an Sₙ1 pathway, this stabilization of the incipient benzylic carbocation is particularly pronounced.[1][2]

  • Deactivating Bromo Substituent: Conversely, the bromine atom on the ring is an electron-withdrawing group through its inductive effect (-I), which deactivates the ring.[3] While it does possess a weak electron-donating resonance effect (+R), the inductive effect is generally considered to be dominant for halogens. This net electron withdrawal would be expected to slightly destabilize a carbocation-like transition state.

The Verdict: The potent, activating +R effect of the hydroxyl group is expected to overwhelmingly trump the deactivating -I effect of the bromine substituent. Consequently, This compound is predicted to be significantly more reactive than benzyl bromide in nucleophilic substitution reactions.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

Benzylic halides can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being influenced by the nucleophile, solvent, and the structure of the halide itself.[5][6]

  • Sₙ1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The resonance stabilization afforded by the phenyl ring makes benzylic carbocations relatively stable.[1][2]

  • Sₙ2 Pathway: This is a concerted, one-step process. The rate is sensitive to steric hindrance at the reaction center. Primary benzylic halides, like those under discussion, are amenable to Sₙ2 attack.

G cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway A R-CH₂-Br B R-CH₂⁺ + Br⁻ A->B Slow, Rate-determining C R-CH₂-Nu B->C Fast, + Nu⁻ D Nu⁻ + R-CH₂-Br E [Nu---CH₂(R)---Br]⁻ D->E Concerted F R-CH₂-Nu + Br⁻ E->F

Caption: Generalized Sₙ1 and Sₙ2 mechanisms for benzylic halides.

The enhanced electronic stabilization from the hydroxyl group in this compound would accelerate both pathways relative to benzyl bromide.

Experimental Design for Reactivity Assessment

To empirically quantify the difference in reactivity, a comparative kinetic study can be performed. A straightforward approach involves monitoring the rate of a simple nucleophilic substitution reaction.

Protocol: Comparative Analysis of Reaction Kinetics with a Nucleophile

Objective: To determine the relative rates of reaction of benzyl bromide and this compound with a common nucleophile, such as sodium iodide in acetone.

Methodology:

  • Preparation: Prepare standardized solutions of benzyl bromide, this compound, and sodium iodide in anhydrous acetone.

  • Reaction Initiation: In separate, thermostatted reaction vessels, initiate the reactions by mixing the solution of the benzylic bromide with the sodium iodide solution.

  • Monitoring: At regular intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Analyze the aliquots using a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining benzylic bromide.

  • Data Interpretation: Plot the concentration of the benzylic bromide against time for both reactions. The initial rates can be determined from the slopes of these plots, providing a quantitative comparison of reactivity.

G cluster_workflow Experimental Workflow for Kinetic Analysis start Prepare equimolar solutions of substrates and NaI in acetone mix Mix reactants in thermostatted vessels start->mix sample Withdraw aliquots at timed intervals mix->sample analyze Analyze [substrate] by HPLC sample->analyze plot Plot [substrate] vs. time analyze->plot compare Compare initial rates plot->compare

Caption: A streamlined workflow for the comparative kinetic analysis.

Synthetic Implications and Strategic Considerations

The choice between these two reagents has significant ramifications for synthetic planning.

  • Reaction Conditions: The enhanced reactivity of this compound may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker nucleophiles), which can be advantageous when working with sensitive substrates.

  • Orthogonal Reactivity: this compound offers multiple reactive sites. The phenolic hydroxyl group can be deprotonated to form a potent nucleophile, and the aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This multi-functionality opens up a wealth of possibilities for subsequent transformations, allowing for the rapid construction of molecular complexity. However, this also necessitates careful planning and the potential use of protecting groups to achieve selective transformations.

  • Applications in Materials Science and Drug Discovery: The dual reactivity of molecules like this compound makes them valuable building blocks in the synthesis of functional polymers and advanced materials.[7] In drug discovery, the ability to introduce a benzyl group and then further elaborate the molecule using the other functional handles is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. In MCC Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

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  • Reddit. (2021, January 24). Is Sn1 faster in Benzylic halide than in primary/secondary/tertiary alkyl halide?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Establishing Quality Control Reference Standards for 2-bromo-5-(bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The compound 2-bromo-5-(bromomethyl)phenol, a reactive intermediate, presents a unique challenge for quality control (QC) due to the absence of established pharmacopeial monographs. This guide provides a comprehensive framework for establishing robust in-house reference standards for this material. We will delve into the critical analytical techniques and provide comparative data to ensure the identity, purity, and stability of this compound, thereby safeguarding the reliability of your research and development endeavors.

As a reactive molecule, this compound is susceptible to various degradation pathways, and its synthesis can lead to several process-related impurities.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for its comprehensive characterization.

Physicochemical Characterization

A foundational step in establishing a reference standard is the confirmation of its basic physicochemical properties. While an official Certificate of Analysis may not be available, these parameters can be confirmed in-house.

PropertyValueSource/Method
Molecular Formula C₇H₆Br₂OCalculated
Molecular Weight 265.93 g/mol Calculated
Appearance Off-white to light brown solid (Predicted)Visual Inspection
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water (Predicted)Experimental

Note: As of the time of this publication, a specific CAS number for this compound has not been definitively assigned in major chemical databases. Related isomers include 2-(bromomethyl)phenol (CAS 58402-38-3) and 2-bromo-5-methylphenol (CAS 14847-51-9).[2][3][4] Extreme care must be taken to ensure the correct isomeric identity.

Core Analytical Techniques for Quality Control

A comprehensive QC strategy for this compound should incorporate orthogonal analytical techniques to provide a complete picture of the material's quality. The following sections compare the most critical methods and explain the rationale behind their application.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating the main component from its impurities.

Causality Behind Experimental Choices: A reverse-phase HPLC method is the logical starting point due to the moderate polarity of the molecule. The acidic nature of the phenolic hydroxyl group necessitates a buffered mobile phase at a low pH to suppress its ionization, thereby ensuring sharp, symmetrical peaks. A C18 column is a versatile choice for initial method development.

Comparison with Alternatives:

  • Gas Chromatography (GC): While GC can be used for purity analysis, the relatively low volatility and thermal lability of this compound may require derivatization, adding complexity and potential for analytical artifacts.

  • Supercritical Fluid Chromatography (SFC): SFC could be a viable alternative, particularly for chiral separations if relevant, but HPLC is more universally available and generally sufficient for achiral purity assessment.

Identity Confirmation: A Spectroscopic Triad

No single technique is sufficient to unequivocally confirm the identity of a reference standard. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

  • ¹H and ¹³C NMR Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of atoms. For this compound, ¹H NMR is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the phenolic hydroxyl proton.[5] The chemical shift of the hydroxyl proton can be highly dependent on the solvent and concentration.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the molecular formula. The isotopic pattern of the two bromine atoms will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the phenol group (around 3300-3600 cm⁻¹) and C-Br stretching vibrations.[5]

Comparative Analysis of Analytical Techniques
TechniquePurposeStrengthsLimitations
HPLC-UV Purity Assessment & AssayHigh precision, sensitivity, and resolving power for impurities.[6][7]Requires a chromophore; may not detect non-UV active impurities.
¹H & ¹³C NMR Identity & Structure ElucidationUnambiguous structural information; can be quantitative (qNMR).[1]Lower sensitivity than MS; complex spectra can be challenging to interpret.
Mass Spec. Molecular Weight ConfirmationExtremely high sensitivity and mass accuracy (HRMS).[][9]Isomeric differentiation can be difficult without fragmentation studies.
FT-IR Functional Group IdentificationFast, non-destructive, and provides a unique molecular fingerprint.[5]Provides limited structural connectivity information.
Karl Fischer Water ContentHigh accuracy and precision for water determination.Specific to water content.
GC-HS Residual SolventsHigh sensitivity for volatile organic compounds.Not suitable for non-volatile impurities.

Visualizing the QC Workflow

A logical workflow ensures that all critical quality attributes are assessed systematically. The identity of the material must be confirmed before proceeding to quantitative purity and impurity analysis.

QC_Workflow Figure 1: QC Workflow for this compound cluster_identity Identity Confirmation cluster_purity Purity & Impurity Analysis cluster_assay Assay (Potency) NMR ¹H and ¹³C NMR HPLC HPLC-UV (Purity) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC IR FT-IR Spectroscopy IR->HPLC GC GC-HS (Residual Solvents) HPLC->GC Assay Mass Balance or qNMR HPLC->Assay KF Karl Fischer (Water) GC->KF GC->Assay KF->Assay Report Certificate of Analysis Assay->Report Start Incoming Material Start->NMR Start->MS Start->IR

Caption: A comprehensive QC workflow for this compound.

Impurity Profiling: Anticipating and Identifying Contaminants

The quality of this compound is intrinsically linked to its synthetic route. A common route would involve the bromination of a cresol derivative, followed by benzylic bromination. This process can generate several potential impurities.

Potential Process-Related Impurities:

  • Starting Material: Residual unreacted starting material (e.g., 2-bromo-5-methylphenol).

  • Over-bromination Products: Addition of a second bromine atom to the aromatic ring, resulting in dibromo-5-(bromomethyl)phenol isomers. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution.[10][11]

  • Isomeric Impurities: Bromination at other positions on the aromatic ring.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which would yield 2-bromo-5-(hydroxymethyl)phenol (CAS 2737-19-1).[12]

Impurity_Profile Figure 2: Potential Synthetic Pathway and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start m-Cresol Intermediate 2-Bromo-5-methylphenol Start->Intermediate Ar-Br Product This compound Intermediate->Product NBS/Light Impurity1 Residual 2-Bromo-5-methylphenol Intermediate->Impurity1 Incomplete Reaction Impurity2 Dibromo-5-(bromomethyl)phenol Product->Impurity2 Over-bromination Impurity3 2-Bromo-5-(hydroxymethyl)phenol Product->Impurity3 Hydrolysis

Caption: A plausible synthetic route and resulting potential impurities.

Experimental Protocols

The following protocols are provided as robust starting points for in-house method development.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main component from potential polar and non-polar impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆ is often preferred for observing the hydroxyl proton, as exchange is slower in this solvent.[5]

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • Expected Chemical Shifts (Predicted):

    • Aromatic Protons: 6.8 - 7.5 ppm (complex splitting pattern).

    • -CH₂Br Protons: ~4.5 ppm (singlet).

    • -OH Proton: Variable, 5 - 9 ppm (broad singlet).

Conclusion

Establishing a reliable reference standard for this compound requires a diligent, evidence-based approach in the absence of official compendial methods. By integrating a suite of orthogonal analytical techniques—led by HPLC for purity and a spectroscopic triad (NMR, MS, IR) for identity—researchers can build a comprehensive quality profile for this critical intermediate. This guide provides the strategic framework and practical protocols to achieve this, ensuring the consistency and reliability of your scientific outcomes.

References

  • PubChem. 2-Bromo-5-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(Bromomethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Guo, Q., & Lin, Y. (2009). The bromination kinetics of phenolic compounds in aqueous solution.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • ResearchGate. ¹H NMR spectra of 4-Bromophenol in CDCl₃. Available at: [Link]

  • Krick, A., et al. (2019).
  • SIELC Technologies. Separation of Bromophenol blue on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 4-Bromophenol. National Center for Biotechnology Information. Available at: [Link]

  • Roithová, J. (2018). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews.
  • The Dow Chemical Company. (1966). Process for brominating phenols.
  • McMurry, J. (2018). Organic Chemistry. Cengage Learning.
  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • PubMed. Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). Available at: [Link]

  • Lobo, R. F., & Foster, A. J. (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews.
  • Save My Exams. Nitration & Bromination of Phenol. Available at: [Link]

  • ResearchGate. [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Available at: [Link]

  • Khan Academy. Bromination of Phenols. YouTube. Available at: [Link]

  • Phenomenex. HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Phenols. Available at: [Link]

  • Google Patents. Production of bromine-containing phenolic resin.
  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • CiteSeerX. An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Available at: [Link]

  • ResearchGate. Identifying reactive intermediates by mass spectrometry. Available at: [Link]

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